n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide
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Overview
Description
N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide, also known as N-(4-chlorophenyl)acrylamide, is a chemical compound with the molecular formula C9H8ClNO. It is characterized by the presence of a chlorophenyl group attached to a carbamoyl group, which is further connected to a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide typically involves the reaction of 4-chloroaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)glycine: Similar in structure but with a glycine moiety instead of a prop-2-enamide.
N-(4-Chlorophenyl)prop-2-en-1-amine: Similar but with an amine group instead of a carbamoyl group
Uniqueness
N-[(4-Chlorophenyl)carbamoyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6306-82-7 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h2-6H,1H2,(H2,12,13,14,15) |
InChI Key |
JDXQNIPWMSWYCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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